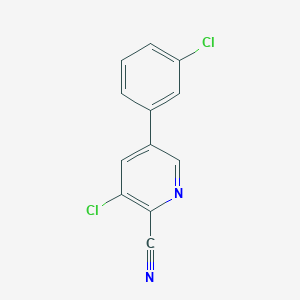
3-Chloro-5-(3-chlorophenyl)picolinonitrile
Vue d'ensemble
Description
3-Chloro-5-(3-chlorophenyl)picolinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-5-(3-chlorophenyl)picolinonitrile can be synthesized through a Suzuki-Miyaura cross-coupling reaction. The reaction involves the coupling of (3-chlorophenyl)boronic acid with 3,5-dichloro-2-cyanopyridine in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)). The reaction is carried out in a mixture of N,N-dimethylformamide and water, with potassium carbonate as the base, under an inert atmosphere at
Propriétés
Formule moléculaire |
C12H6Cl2N2 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)9-5-11(14)12(6-15)16-7-9/h1-5,7H |
Clé InChI |
DYUOYBIHGUNMQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














